molecular formula C12H10N2O3 B14012485 4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione CAS No. 21004-32-0

4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione

Cat. No.: B14012485
CAS No.: 21004-32-0
M. Wt: 230.22 g/mol
InChI Key: NLVMMANVQIFKKM-UHFFFAOYSA-N
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Description

4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione is a complex organic compound known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of benzaldehyde dimethylacetal and (S)-N-Cbz-alanine in the presence of boron trifluoride etherate. The reaction is carried out under an argon atmosphere at low temperatures, followed by gradual warming and quenching with sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism by which 4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

21004-32-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O3/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16)

InChI Key

NLVMMANVQIFKKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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